酒石酸戊哌啶

描述

Pempidine tartrate is a chemical compound used primarily in the field of medicine as a ganglion-blocking agent. This compound is known for its therapeutic application in the treatment of hypertension. The focus of this synthesis is on its chemical synthesis, molecular structure, chemical reactions, and properties without delving into its medical applications, dosage, or side effects.

Synthesis Analysis

The synthesis of pempidine, including its tartrate salt, involves complex chemical reactions starting from basic organic compounds. One approach to synthesizing piperidine derivatives, akin to pempidine, utilizes γ-nitroketones, which are accessible through Michael addition of α,β-unsaturated ketones. This method involves several steps including reduction, cyclization, and finally, reduction to achieve the piperidine framework (Lunt, 1964).

Molecular Structure Analysis

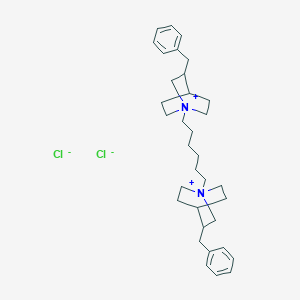

The molecular structure of pempidine tartrate and similar compounds involves complex interactions between the cationic and anionic parts of the salt. For instance, in compounds like pyridinium (2R,3R)-tartrate, the structure is stabilized by hydrogen bonding, forming a solid-state structure that could be analogous to how pempidine tartrate's molecular components interact (Suresh et al., 2006).

Chemical Reactions and Properties

Pempidine tartrate's chemical reactivity and properties are influenced by its structure. Pempidine itself, as a base molecule, is involved in reactions that highlight its utility as a ganglion-blocking compound. The drug's absorption, metabolism, and elimination in biological systems have been thoroughly studied, revealing its rapid absorption and distribution throughout the body, including into the cerebrospinal fluid, with excretion primarily through urine (Muggleton & Reading, 1959).

Physical Properties Analysis

The physical properties of pempidine tartrate, like solubility, melting point, and crystal structure, are crucial for its formulation and effectiveness as a medication. These properties are not detailed in the available research but are integral to the compound's behavior in pharmaceutical formulations.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and interactions within biological systems, define the scope of pempidine tartrate's use. Studies on similar compounds, such as the synthesis and characterization of chiral polymeric Cu(II) complexes bridged by tartrate, provide insight into the types of chemical environments and interactions pempidine tartrate might undergo (Meng et al., 2008).

科学研究应用

对大鼠回肠的拟交感作用:酒石酸戊哌啶用于分析乙酰胆碱对大鼠回肠的拟交感作用 (Gokhale, Gulati, & Panchal, 1967).

大鼠的学习障碍:该化合物对幼鼠产生年龄和剂量依赖性的被动回避学习障碍,在年轻组中更有效 (Blozovski, 1985).

对酪氨酸羟化酶活性的影响:戊哌啶是一种神经节阻滞剂,它影响小鼠上颈神经节中的酪氨酸羟化酶活性,模拟了外科去中心化的作用 (Hendry, 1973).

减轻大鼠的肝损伤:戊哌啶治疗减轻了雌性大鼠的急性肝损伤,并缩短了慢性肝损伤中的延长六巴比妥麻醉时间 (Kulcsár-Gergely & Kulcsár, 1973).

药理特性:作为一种长效神经节阻滞剂,戊哌啶阻断尼古丁和外周迷走神经刺激对血压的影响,并引起瞳孔散大 (Corne & Edge, 1958).

原发性高血压的管理:由于其高神经节阻滞活性、良好的吸收和快速排泄,戊哌啶可用于治疗原发性高血压 (Bretherick, Lee, Lunt, Wragg, & Edge, 1959).

狗的心血管活动:酒石酸戊哌啶显着降低了麻醉的正常血压狗的血压和心输出量 (Shanor, Kinnard, & Buckley, 1965).

对乙酰胆碱输出的影响:大剂量会导致猫的灌流上颈神经节在神经节前刺激期间乙酰胆碱的输出减少 (Parkinson, 1959).

作为神经节阻滞剂的口服疗效:酒石酸戊哌啶是一种口服有效的神经节阻滞剂 (Buckley, Shanor, Gloss, & Kinnard, 1964).

中枢血管运动效应:它刺激脊髓和脊髓上中枢,表明具有中枢血管运动效应 (Dhawan & Bhargava, 1960).

作用机制

Target of Action

Pempidine tartrate primarily targets the autonomic ganglia . It acts as a ganglion-blocking drug , inhibiting the transmission of impulses in autonomic ganglia . This action is slow in onset and protracted .

Mode of Action

Pempidine tartrate interacts with its targets by blocking sympathetic and parasympathetic ganglia . It also blocks neuromuscular transmission, but only about one hundredth as powerfully as ganglionic transmission . It has been shown to inhibit the release of neurohypophysial hormones , suggesting that it may affect more than one central nervous pathway for the release of these hormones.

Biochemical Pathways

Given its role as a ganglion-blocking agent, it likely impacts theneurotransmission pathways in the autonomic nervous system .

Pharmacokinetics

Pempidine tartrate exhibits good absorption when administered orally . It is rapidly absorbed, with the maximum concentration in plasma being attained after 30 minutes . The drug is preferentially taken up by erythrocytes and is soon distributed throughout the body, including the cerebrospinal fluid . It is excreted rapidly in urine during the 24 hours following oral administration .

Result of Action

The action of pempidine tartrate results in a fall in amplitude and rate of the isolated heart and reduced coronary flow . It was introduced as an oral treatment for hypertension , indicating its role in lowering blood pressure.

安全和危害

属性

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;1,2,2,6,6-pentamethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.C4H6O6/c1-9(2)7-6-8-10(3,4)11(9)5;5-1(3(7)8)2(6)4(9)10/h6-8H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFNEINEQRQMTF-LREBCSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCCC(N1C)(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pempidine tartrate | |

CAS RN |

546-48-5 | |

| Record name | Piperidine, 1,2,2,6,6-pentamethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pempidine tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pempidine hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEMPIDINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THI82M7N4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Pempidine tartrate?

A1: Pempidine tartrate acts as an antinicotinic agent, meaning it blocks the action of acetylcholine at nicotinic acetylcholine receptors. [, ] These receptors are found in various parts of the body, including the nervous system.

Q2: How does Pempidine tartrate affect learning and memory processes?

A2: Research suggests that Pempidine tartrate can impair passive avoidance learning in young rats, particularly when administered directly into the posteroventral hippocampo-subiculo-entorhinal area of the brain. [] This effect appears to be age-dependent, being more pronounced in younger rats (11 and 16 days old) compared to older ones (20 days old). [] This suggests a potential role of nicotinic cholinergic synapses in this specific brain region in early learning and memory formation.

Q3: Beyond its effects on the nervous system, has Pempidine tartrate demonstrated activity in other biological contexts?

A3: Interestingly, Pempidine tartrate was identified as a potential modulator of the interaction between calmodulin (CaM) and melittin (Mel). [] This protein-protein interaction is involved in various cellular processes. While the exact mechanism of modulation requires further investigation, this finding highlights the possibility of Pempidine tartrate having a broader range of biological activities beyond its known antinicotinic effects.

Q4: Are there any known structural analogs of Pempidine tartrate that exhibit similar biological activity?

A4: While the provided abstracts don't delve into specific structural analogs of Pempidine tartrate, they mention other antinicotinic agents like Gallamine triethiodide and α-bungarotoxin. [] These compounds, despite having different structures, also impacted passive avoidance learning in the study, suggesting they might share a similar target or mechanism of action. This highlights the potential for exploring structural modifications of Pempidine tartrate and similar molecules to further understand structure-activity relationships and potentially develop compounds with improved selectivity or potency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)